This compound is derived from the structural modification of traditional NSAIDs, specifically targeting the enhancement of anti-inflammatory properties while minimizing gastrointestinal side effects. The chemical formula for 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate is , and it has a molecular weight of approximately 365.45 g/mol. The compound is cataloged under the CAS number 1226895-20-0 and has been documented in various chemical databases such as PubChem and Molbank .
The synthesis of 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate typically involves the coupling of a carboxylic acid with an amine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). The synthetic pathway can be summarized as follows:
The reaction conditions typically involve stirring at room temperature for several hours, followed by solvent removal under reduced pressure. The yield of the final product can be optimized through careful control of reaction parameters such as temperature and concentration .
The molecular structure of 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate features several key functional groups:
Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .
4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate can undergo several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .
The mechanism of action for 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate primarily involves inhibition of cyclooxygenase enzymes (COX), which play a critical role in the synthesis of pro-inflammatory mediators such as prostaglandins. Additionally, this compound releases hydrogen sulfide, which has been shown to possess anti-inflammatory properties by modulating cellular signaling pathways.
In vitro studies have demonstrated that ATB-346 reduces melanoma cell proliferation by inducing apoptosis and inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activation. This dual mechanism enhances its therapeutic potential while minimizing adverse effects associated with conventional NSAIDs .
The physical properties of 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate include:
Chemical properties include stability under ambient conditions but may vary under extreme pH or temperature conditions .
4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate has several notable applications:
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen [(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid] exert therapeutic effects through cyclooxygenase (COX) inhibition but cause significant gastrointestinal (GI) toxicity. This ulcerogenic effect stems from dual mechanisms: direct mucosal irritation by the carboxylic acid group and systemic suppression of gastroprotective prostaglandins (PGs) via COX-1 inhibition [7] [8]. Chronic NSAID administration depletes PGE₂ and PGI₂, which maintain gastric mucosal blood flow and mucus/bicarbonate secretion, leading to increased susceptibility to acid-induced erosion and ulceration [8].
Structural modifications to circumvent this toxicity have focused on:
Table 1: Ulcerogenic Potential of Conventional NSAIDs vs. Modified Derivatives
Compound Class | Ulcer Index (Rat Model) | PG Inhibition (COX-1/COX-2) | Direct Mucosal Irritation |
---|---|---|---|
Conventional NSAIDs (Naproxen) | 25–30 | Non-selective | High |
Prodrug Esters | 5–10 | Unchanged | Negligible |
H₂S-Releasing Hybrids | 0–4 | Variable | Absent |
The 4-carbamothioylphenyl ester group in the target compound directly addresses these limitations by eliminating the free carboxylic acid and incorporating a latent H₂S donor moiety [2] [9].
Hydrogen sulfide (H₂S) has emerged as a critical gastroprotective mediator and anti-inflammatory agent. Endogenous H₂S:
Incorporating H₂S-donating groups into NSAIDs leverages these cytoprotective effects. The thiocarbamide (—C(=S)NH₂) group in 4-carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate serves as a latent H₂S donor. Under enzymatic hydrolysis (e.g., by esterases), the compound releases naproxen and the intermediate 4-carbamothioylphenol, which decomposes to yield H₂S [2]. This bifunctional release mechanism achieves:
Table 2: H₂S Release Kinetics and Anti-Inflammatory Synergy in Hybrid NSAIDs
H₂S Donor Moiety | Half-Life (h) | H₂S Release Rate (μmol/min/g) | Edema Reduction vs. Parent NSAID (%) |
---|---|---|---|
Dithiolethione | 2.1 | 0.45 | +28% |
Thiocarbamide | 5.8 | 0.32 | +35% |
Thioacid | 1.2 | 0.89 | +19% |
Data representative of in vitro models; thiocarbamide shows sustained release optimal for prolonged activity [2] [5].
The molecular architecture of 4-carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate exemplifies rational hybridization merging three pharmacophores:
Key structural advantages over classical naproxen derivatives:
Compared to earlier amide-based modifications (e.g., N-substituted ethyl propanamides), the ester-linked H₂S donor exhibits:
This multi-targeted design addresses the dual challenges of efficacy and safety in chronic inflammatory conditions, positioning the compound as a promising candidate for arthritis and other PG-driven pathologies.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7